(S)-(-)-N-(1-Phenylethyl)succinamic acid
Overview
Description
“(S)-(-)-N-(1-Phenylethyl)succinamic acid” is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It is an important tool for the production of optically active drugs . The compound has a linear formula of C6H5CH(CH3)NHCOCH2CH2CO2H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC@HCCC(O)=O)c1ccccc1
. The InChI string is 1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 221.25 g/mol . The compound has an optical activity of [α]24/D −111°, c = 2 in ethanol . The melting point is 100-104 °C (lit.) .Mechanism of Action
The exact mechanism of action of (S)-(-)-N-(1-Phenylethyl)succinamic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters and ion channels in the brain. It has been shown to enhance the activity of GABA receptors, which are known to play a key role in regulating neuronal excitability and inhibiting seizures.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are known to play a key role in the pathogenesis of various inflammatory diseases. Additionally, it has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are known to contribute to pain and inflammation.
Advantages and Limitations for Lab Experiments
(S)-(-)-N-(1-Phenylethyl)succinamic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied in animal models, providing a wealth of data on its pharmacological effects and potential therapeutic applications.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several potential future directions for research on (S)-(-)-N-(1-Phenylethyl)succinamic acid. One area of interest is the development of novel derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the brain. Finally, there is a need for more extensive clinical trials to evaluate the safety and efficacy of this compound as a potential therapeutic agent for neurological disorders.
Scientific Research Applications
(S)-(-)-N-(1-Phenylethyl)succinamic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. Additionally, it has been reported to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
properties
IUPAC Name |
4-oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKFTPKHWMMIP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237828 | |
Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21752-34-1 | |
Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21752-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-4-Oxo-4-((1-phenylethyl)amino)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-4-[[(1S)-1-phenylethyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-oxo-4-[(1-phenylethyl)amino]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.